1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole
Description
This compound features a benzotriazole core (C₆H₄N₃) linked via a methyl group to a 5,6-dimethyl-substituted benzodiazole (C₈H₉N₂).
Properties
IUPAC Name |
1-[(5,6-dimethylbenzimidazol-1-yl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-7-14-16(8-12(11)2)20(9-17-14)10-21-15-6-4-3-5-13(15)18-19-21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMLZKFGIAAWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Starting Materials : 4,5-Dimethyl-o-phenylenediamine (10.0 g, 66.5 mmol), 98% formic acid (15 mL), concentrated hydrochloric acid (5 mL).
- Procedure :
Structural Characterization
- ¹H NMR (500 MHz, DMSO-d₆) : δ 12.8 (s, 1H, NH), 7.45 (s, 2H, Ar-H), 2.35 (s, 6H, CH₃).
- MS (ESI) : m/z 147.1 [M+H]⁺.
Synthesis of 1H-1,2,3-Benzotriazole
The benzotriazole core is prepared via a one-step pressurized reaction of o-phenylenediamine with sodium nitrite, as described in patent CN105237488A.
Optimized Protocol
- Reactants : o-Phenylenediamine (1.0 mol), sodium nitrite (1.2 mol), water (12 L).
- Conditions :
- Yield : 92% (purity >98%, m.p. 98–100°C).
Preparation of 1-(Chloromethyl)-1H-benzotriazole
Regioselective alkylation of benzotriazole at the N1 position is achieved using chloromethyl methyl ether (MOMCl) under basic conditions.
Alkylation Procedure
- Reactants : 1H-Benzotriazole (1.0 mol), MOMCl (1.1 mol), NaOEt (1.5 mol).
- Solvent : Dry THF, refluxed for 8 hours.
- Workup :
Spectroscopic Data
- ¹³C NMR (126 MHz, CDCl₃) : δ 144.2 (C-N), 132.1–115.4 (Ar-C), 41.8 (CH₂Cl).
Coupling of 1-(Chloromethyl)-benzotriazole with 5,6-Dimethylbenzimidazole
The final step involves nucleophilic displacement of chloride by the deprotonated benzimidazole nitrogen.
Reaction Parameters
- Reactants : 1-(Chloromethyl)-benzotriazole (1.0 mol), 5,6-dimethylbenzimidazole (1.05 mol), NaH (1.2 mol).
- Solvent : Anhydrous DMF, stirred at 60°C for 12 hours.
- Purification :
Analytical Characterization
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.25 (s, 1H, Triazole-H), 7.89–7.12 (m, 6H, Ar-H), 5.42 (s, 2H, CH₂), 2.38 (s, 6H, CH₃).
- HPLC : Purity 99.2% (C18 column, MeOH/H₂O 70:30).
Alternative Synthetic Routes
Microwave-Assisted Alkylation
Chemical Reactions Analysis
Types of Reactions
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Benzimidazole and Benzotriazole Derivatives
Nitroimidazole-Linked Benzotriazoles
- Example: 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a)** Structure: Benzotriazole connected via a propyl chain to a 2-methyl-5-nitroimidazole. Properties: Melting point 167–169°C; IR bands at 1539 cm⁻¹ (NO₂); 79.5% yield via alkylation . Bioactivity: Nitroimidazole derivatives exhibit chemotherapeutic and antiprotozoal activities due to nitro group redox activity .
Methoxybenzyl-Substituted Benzimidazoles
- Example: 1-[(3-Methoxyphenyl)methyl]-5,6-dimethyl-4-nitro-1H-1,3-benzodiazole** Structure: Benzimidazole with a methoxybenzyl group and nitro substitution. Properties: Molecular weight 311.34; density 1.26 g/cm³; predicted pKa 3.45 .
Chloropyridinyl Benzimidazoles
- Example : 1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole**
Table 1: Key Properties of Selected Compounds
*Estimated based on structural components from .
Biological Activity
The compound 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole (often referred to as DMBT) is a derivative of benzotriazole featuring a dimethyl-substituted benzodiazole moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and antiparasitic properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C15H14N4
- Molecular Weight : 270.28 g/mol
- CAS Number : 1094299-09-8
Biological Activity Overview
DMBT exhibits a range of biological activities that can be categorized into several key areas:
Antimicrobial Activity
DMBT and its derivatives have been studied for their effectiveness against various bacterial strains. Significant findings include:
- Antibacterial Properties : DMBT has shown activity against both Gram-positive and Gram-negative bacteria. In particular, its derivatives have been tested against Staphylococcus aureus (including MRSA strains) and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics such as nitrofurantoin .
Antiviral Activity
Research indicates that DMBT derivatives possess antiviral properties, particularly against Flaviviridae family viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). The N-alkyl derivatives of benzotriazole have shown significant inhibition of helicase activity in these viruses:
- Inhibition of HCV Helicase : The most potent derivatives exhibited IC50 values around 6.5 μM when tested with DNA substrates .
Antiparasitic Activity
DMBT has also been evaluated for its effects on protozoan parasites:
- Activity Against Trypanosoma cruzi : Studies demonstrated that certain derivatives showed dose-dependent growth inhibition of epimastigote forms of Trypanosoma cruzi, with a reduction in parasite numbers by over 50% at concentrations as low as 25 μg/mL .
Case Studies
Several studies highlight the efficacy of DMBT in various biological contexts:
-
Study on Antibacterial Activity :
- A comprehensive evaluation of DMBT against clinical strains of bacteria revealed significant antibacterial effects, particularly against resistant strains. The study emphasized the potential use of DMBT in treating infections caused by resistant organisms.
-
Antiviral Efficacy :
- In vitro studies on HCV revealed that DMBT derivatives not only inhibited viral replication but also reduced cytotoxicity in host cells compared to standard antiviral treatments.
-
Antiparasitic Research :
- A focused study on Trypanosoma cruzi indicated that specific structural modifications of DMBT enhanced its antiparasitic activity, suggesting a pathway for developing targeted therapies against parasitic infections.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Catalyst/Temp | Yield (%) | Reference |
|---|---|---|---|---|
| 1H-Benzotriazole + Alkyl halide | DMF | K₂CO₃, 80°C | ~65–75 | |
| Benzodiazole precursor + Benzotriazole | DCM | POCl₃, RT | ~50–60 |
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography: Determines bond lengths, angles, and dihedral angles (e.g., benzodiazole and benzotriazole planes may form dihedral angles of 80.2°, as seen in analogous compounds) .
- Spectroscopy: NMR (¹H/¹³C) for functional group confirmation, IR for vibrational modes (e.g., C-N stretching at ~1350 cm⁻¹), and mass spectrometry for molecular weight verification .
Q. Table 2: Key Structural Parameters (Analogous Compound)
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Dihedral Angle (Benzodiazole-Benzotriazole) | 80.2° | XRD | |
| C-N Bond Length | 1.34 Å | XRD |
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
Common assays include:
- Enzyme Inhibition: Dose-dependent testing against targets like HIV-1 protease or kinases, using fluorescence-based or colorimetric assays (IC₅₀ calculations) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values reported .
Q. Table 3: Example Bioactivity Data
| Assay Type | Target/Cell Line | EC₅₀/IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.4 | |
| Antiviral | HIV-1 Protease | 8.7 |
Advanced: How can computational modeling optimize its pharmacokinetic properties?
Methodological Answer:
Q. Table 4: Computational Parameters
| Parameter | Tool/Software | Optimal Range | Reference |
|---|---|---|---|
| Docking Score | AutoDock Vina | ≤ -7.0 kcal/mol | |
| LogP | SwissADME | ≤ 3 |
Advanced: How do researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
- Factorial Design: Systematic variation of parameters (e.g., solvent, catalyst ratio) using Taguchi or Box-Behnken methods to identify optimal conditions .
- Replication Studies: Independent synthesis in multiple labs with controlled variables (e.g., humidity, purity of reagents) to confirm reproducibility .
Q. Table 5: Factorial Design Example
| Factor | Levels Tested | Optimal Level | Reference |
|---|---|---|---|
| Solvent Polarity | DMF, DCM, THF | DMF | |
| Reaction Temperature | 60°C, 80°C, 100°C | 80°C |
Advanced: What strategies validate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Q. Table 6: SAR Trends (Hypothetical Data)
| Substituent | LogP Change | IC₅₀ Change | Reference |
|---|---|---|---|
| 5-Fluoro | +0.3 | -2.1 µM | |
| 6-Methyl | +0.5 | -1.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
